molecular formula C9H5BrN2O2 B372822 1-Bromo-4-nitroisoquinoline CAS No. 55404-30-3

1-Bromo-4-nitroisoquinoline

Cat. No.: B372822
CAS No.: 55404-30-3
M. Wt: 253.05g/mol
InChI Key: OEMTZSXDAOJOFV-UHFFFAOYSA-N
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Description

1-Bromo-4-nitroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrN₂O₂. It is a derivative of isoquinoline, featuring a bromine atom at the first position and a nitro group at the fourth position.

Preparation Methods

The synthesis of 1-Bromo-4-nitroisoquinoline typically involves the bromination and nitration of isoquinoline. One common method includes the following steps :

    Bromination: Isoquinoline is treated with bromine in the presence of a suitable solvent, such as nitrobenzene, to introduce the bromine atom at the desired position.

    Nitration: The brominated isoquinoline is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Industrial production methods may involve variations of these steps, often optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are also explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

1-Bromo-4-nitroisoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine would yield an aminoisoquinoline derivative, while reduction of the nitro group would produce an aminoisoquinoline .

Scientific Research Applications

1-Bromo-4-nitroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-nitroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

1-Bromo-4-nitroisoquinoline can be compared with other similar compounds, such as:

    4-Bromo-1-nitroisoquinoline: This isomer has the bromine and nitro groups at different positions, leading to different reactivity and applications.

    5-Bromoisoquinoline: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

    5-Bromo-8-nitroisoquinoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic and research applications.

Properties

IUPAC Name

1-bromo-4-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMTZSXDAOJOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306897
Record name Isoquinoline, 1-bromo-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55404-30-3
Record name Isoquinoline, 1-bromo-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55404-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 1-bromo-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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